molecular formula C18H18ClN3O2S2 B2382880 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 1326828-85-6

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B2382880
CAS No.: 1326828-85-6
M. Wt: 407.93
InChI Key: QGQTVOKZNLMMSD-UHFFFAOYSA-N
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Description

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a synthetic compound with notable significance in both academic and industrial research. The unique structure of this compound allows for diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. Its distinctive arrangement of butyl, thienopyrimidine, sulfanyl, and chlorophenyl groups is crucial to its activity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide typically begins with the preparation of its thienopyrimidine core. A common synthetic route involves the cyclization of a suitable thioamide with a corresponding butanone derivative under controlled conditions. This process often employs catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

On an industrial scale, this compound may be produced through a series of well-optimized chemical reactions involving high-purity starting materials and stringent quality control measures. Typical methodologies would incorporate large-scale reactors and continuous flow processes to ensure consistency and efficiency. Solvent extraction, crystallization, and chromatographic techniques are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: : The sulfanyl group is susceptible to oxidation, leading to sulfone or sulfoxide derivatives.

  • Reduction: : The carbonyl group within the thienopyrimidine ring can undergo reduction to yield corresponding alcohol derivatives.

  • Substitution: : The chlorophenyl acetamide moiety is capable of undergoing nucleophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

  • Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Utilization of nucleophiles like amines or thiols, often requiring the presence of a base and elevated temperatures.

Major Products

Oxidative reactions typically yield sulfoxides or sulfones, while reductive processes result in alcohols or hydrocarbon derivatives. Substitution reactions can produce a wide array of functionalized acetamide derivatives, depending on the nucleophiles used.

Scientific Research Applications

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide has a range of scientific applications:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or activator.

  • Medicine: : Studied for its therapeutic potential, possibly serving as a lead compound in drug development.

  • Industry: : Used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is unique due to its specific substituent configuration. When compared to similar thienopyrimidine derivatives, it exhibits distinct chemical reactivity and biological activity, setting it apart as a compound of interest in research.

Similar Compounds

  • 2-{[3-(butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • N-(4-bromophenyl)-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

  • 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

This compound's intricacies make it a valuable subject for further exploration and application in various fields. The detailed understanding of its preparation, reactions, applications, and mechanisms contributes to its growing significance in scientific research.

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-3-11(2)22-17(24)16-14(8-9-25-16)21-18(22)26-10-15(23)20-13-6-4-12(19)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQTVOKZNLMMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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